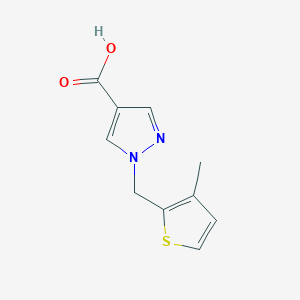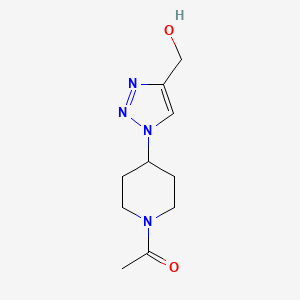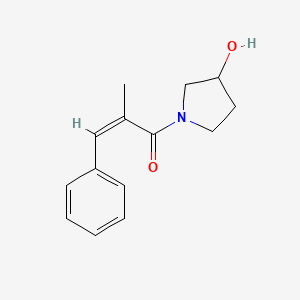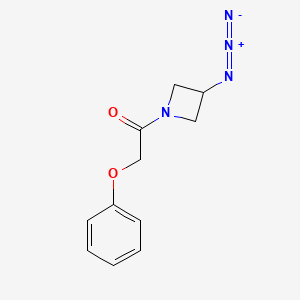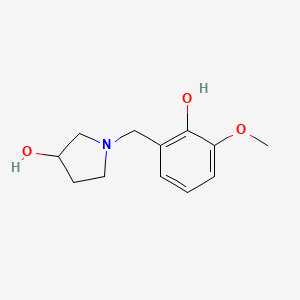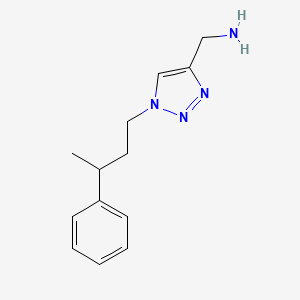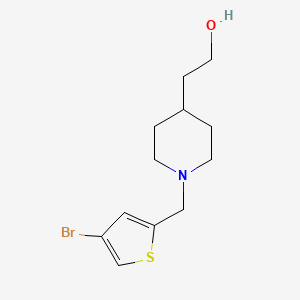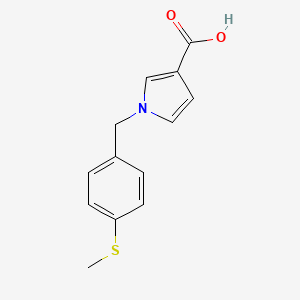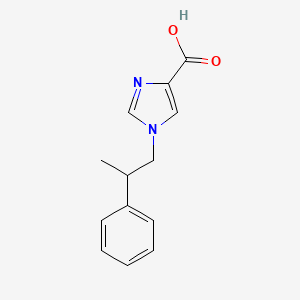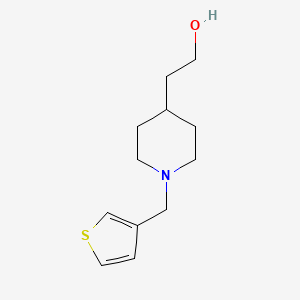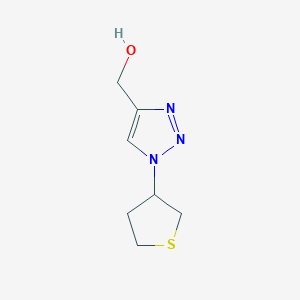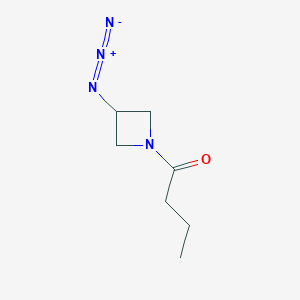
1-(3-Azidoazetidin-1-yl)butan-1-one
Overview
Description
1-(3-Azidoazetidin-1-yl)butan-1-one is a compound belonging to the family of azetidine derivatives. It features a four-membered ring structure containing one nitrogen atom and three carbon atoms.
Preparation Methods
The synthesis of 1-(3-Azidoazetidin-1-yl)butan-1-one typically involves the following steps:
Ring-Opening Reactions: The preparation often starts with the ring-opening of epoxides using sodium azide, leading to the formation of azido-hydroxyalkanes.
Staudinger Reaction: The intermediate azido-hydroxyalkane is then subjected to a Staudinger reaction to yield the desired azetidine derivative.
Chemical Reactions Analysis
1-(3-Azidoazetidin-1-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group into an amine group.
Substitution: The azido group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include sodium azide for ring-opening and various oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Azidoazetidin-1-yl)butan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules due to its reactive azido group.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development.
Polymer Chemistry: It is used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.
Mechanism of Action
Comparison with Similar Compounds
1-(3-Azidoazetidin-1-yl)butan-1-one can be compared with other azetidine derivatives, such as:
Aziridines: These compounds also feature a nitrogen-containing ring but differ in ring size and stability.
Other Azetidines: Similar compounds include those with different substituents on the azetidine ring, which can affect their reactivity and applications.
The uniqueness of this compound lies in its azido group, which provides distinct reactivity compared to other azetidine derivatives.
Properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-3-7(12)11-4-6(5-11)9-10-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZFBCYPIYQTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


